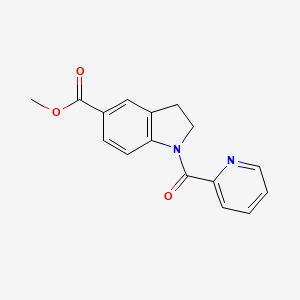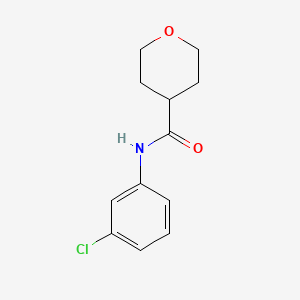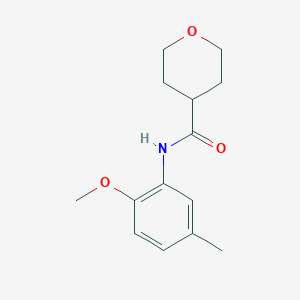
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a piperazine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to modulate the activity of dopamine receptors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been found to inhibit the activity of several enzymes, including monoamine oxidase and nitric oxide synthase. These effects may contribute to its anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be toxic at high doses, and its effects can vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of cancer, and further research in this area could lead to the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide and its effects on different cell types and tissues.
Synthesemethoden
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide can be synthesized through a number of different methods, including the reaction of cyclopropylmethylamine with 4-phenylpiperazine-1-carboxylic acid, or the reaction of N-cyclopropylmethylpiperazine with 4-phenylpiperazine-1-carboxylic acid chloride. These methods have been optimized to produce high yields of pure N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(16-12-13-6-7-13)18-10-8-17(9-11-18)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTSZORBRUEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
